molecular formula C15H13NO2 B12847412 N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide CAS No. 400750-50-7

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide

Cat. No.: B12847412
CAS No.: 400750-50-7
M. Wt: 239.27 g/mol
InChI Key: QJQWLCFPRIHCEM-UHFFFAOYSA-N
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Description

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide is a biphenyl-based acetamide derivative featuring a formyl group at the 3'-position of the biphenyl scaffold and an acetamide substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its versatile reactivity, particularly in Suzuki-Miyaura coupling reactions and as a precursor for bioactive molecules . Its structural uniqueness lies in the juxtaposition of electron-withdrawing (formyl) and electron-donating (acetamide) groups, which influence both its physicochemical properties and synthetic utility.

Properties

CAS No.

400750-50-7

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-[4-(3-formylphenyl)phenyl]acetamide

InChI

InChI=1S/C15H13NO2/c1-11(18)16-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18)

InChI Key

QJQWLCFPRIHCEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide typically involves the formylation of biphenyl derivatives followed by acetamidation. One common method involves the reaction of 4-bromo-1,1’-biphenyl with formamide in the presence of a palladium catalyst to introduce the formyl group. This is followed by the reaction with acetic anhydride to form the acetamide group .

Industrial Production Methods

Industrial production of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-(3’-Carboxy[1,1’-biphenyl]-4-yl)acetamide.

    Reduction: N-(3’-Hydroxymethyl[1,1’-biphenyl]-4-yl)acetamide.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The biphenyl structure provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The acetamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point/°C Key Functional Groups
N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide 3'-Formyl, 4-Acetamide C₁₅H₁₃NO₂ 239.27 Not reported Formyl, Acetamide
N-(4'-Fluoro[1,1'-biphenyl]-4-yl)acetamide 4'-Fluoro, 4-Acetamide C₁₄H₁₂FNO 229.25 165–167 Fluoro, Acetamide
N-(4-Hydroxy[1,1'-biphenyl]-3-yl)acetamide 3-Acetamide, 4-Hydroxy C₁₄H₁₃NO₂ 227.26 198–200 Hydroxy, Acetamide
MGH-CP9 () 4-Acetamide, 2-(Triazolylthio) C₁₆H₁₅N₃OS 297.38 Not reported Triazole, Thioether, Acetamide
7a () 3-Methoxy, 4-(Benzo-1,4-dioxan-6-yl) C₂₄H₂₃ClN₂O₄ 450.90 112–114 Methoxy, Benzodioxan, Acetamide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3'-formyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 7a or hydroxy in ), which reduce electrophilicity at the biphenyl core. This distinction impacts reactivity in cross-coupling reactions .
  • Solubility : Hydroxy-substituted analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorinated derivatives () display enhanced lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Key Observations :

  • Coupling Reagents : HATU/DIPEA () and SOCl₂ () are preferred for acetamide functionalization, though yields vary significantly due to steric and electronic effects of substituents.

Spectroscopic Characterization

NMR Trends :

  • Formyl Group : The aldehyde proton in this compound is expected to resonate near δ 9.8–10.2 (¹H NMR), similar to related formyl-substituted biphenyls .
  • Acetamide Resonance : The N–H proton in acetamide derivatives typically appears at δ 10.3–10.4 (e.g., δ 10.37 in MGH-CP9 ), while the carbonyl (C=O) signal is observed near δ 166–168 (¹³C NMR) .
  • Fluorine Effects : In 4'-fluoro analogs (), the ¹³C NMR shows deshielding of the adjacent carbon (δ ~162 for C-F), consistent with electronegative substituent effects .

Biological Activity

N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with a formyl group attached to one of the phenyl rings. The presence of both the formyl and acetamide functionalities allows for unique interactions within biological systems. This compound can potentially form covalent bonds with nucleophilic sites in proteins and enzymes, which may lead to modulation of their activity.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The formyl group may interact with active sites on enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.
  • Receptor Binding : Its structural features may allow it to bind to specific receptors, influencing signaling pathways and cellular responses.
  • Membrane Interaction : The hydrophobic nature of the biphenyl structure may enhance its interaction with cell membranes, affecting membrane fluidity and permeability.

Anticonvulsant Activity

Research has indicated that derivatives of biphenyl-containing compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have shown that certain derivatives promote sodium channel slow inactivation, which is essential for controlling neuronal excitability. This suggests that this compound could have similar protective effects against seizures .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory markers such as TNF-α and IL-6. The potential for this compound to modulate inflammatory responses could be investigated through in vitro assays using macrophages activated with lipopolysaccharide (LPS) .

Case Studies and Research Findings

Several studies have explored the biological activity of biphenyl derivatives:

StudyFocusKey Findings
Study AAnticonvulsant ActivityDerivatives showed significant Na+ channel modulation and anticonvulsant effects comparable to clinical drugs .
Study BAnti-inflammatory ActivityCompounds inhibited TNF-α and IL-6 production in LPS-stimulated macrophages .
Study CEnzyme InteractionInvestigated binding affinities using surface plasmon resonance; showed potential for enzyme inhibition .

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